4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with the molecular formula C10H5Cl2F3N4S It is known for its unique structure, which includes a triazole ring, a dichlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thione under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a triazole ring, dichlorophenyl group, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a preferred choice for certain research and industrial purposes.
Properties
CAS No. |
397275-07-9 |
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Molecular Formula |
C10H5Cl2F3N4S |
Molecular Weight |
341.14 g/mol |
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H5Cl2F3N4S/c11-6-2-1-3-7(12)5(6)4-16-19-8(10(13,14)15)17-18-9(19)20/h1-4H,(H,18,20)/b16-4+ |
InChI Key |
OZAOXBQZRWWBHC-AYSLTRBKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C(F)(F)F)Cl |
Origin of Product |
United States |
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